1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.574. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of this compound and its derivatives involves complex chemical reactions that yield heterocyclic compounds with potential applications in various fields. For instance, a one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides and thiochromen-2-one leads to the production of 2-pyrone derivatives, showcasing the versatility of β-ketoamide derivatives as intermediates for the synthesis of heterocyclic compounds (Nejadshafiee et al., 2013). Additionally, the addition of enamines or pyrroles to alkynes using B(C6F5)3 "Frustrated Lewis Pairs" results in various compounds, indicating the compound's utility in organic synthesis (Dureen et al., 2010).
Material Science and Polymer Applications
In material science, the compound finds application in the synthesis of luminescent polymers and conjugated systems. For example, polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yield, making them suitable for electronic applications (Zhang & Tieke, 2008). Another study highlights the synthesis of photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain, demonstrating the compound's potential in the development of materials with enhanced photochemical stability (Beyerlein & Tieke, 2000).
Sensor Applications and Metal Ion Binding
The compound and its derivatives have been studied for their ability to bind metal cations, indicating their potential as ionophores for sensor applications. A computational DFT and NMR study on a derivative showed its capacity to form moderately stable complexes with potassium cations, suggesting its use as an ionophore (Cordaro et al., 2011).
Corrosion Inhibition
Derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium, demonstrating their effectiveness in increasing the inhibition efficiency with concentration. This showcases the compound's utility in industrial applications related to corrosion protection (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-18-5-10-22-21(17-18)25(31)23-24(19-6-8-20(9-7-19)28(2,3)4)30(27(32)26(23)34-22)12-11-29-13-15-33-16-14-29/h5-10,17,24H,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAIGYXONWJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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